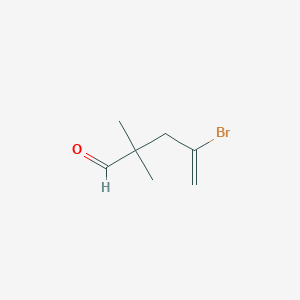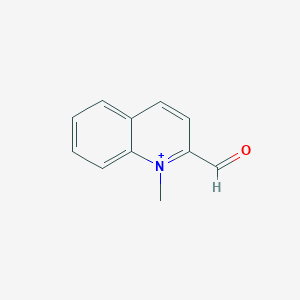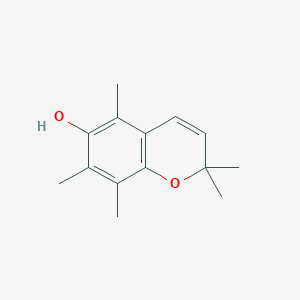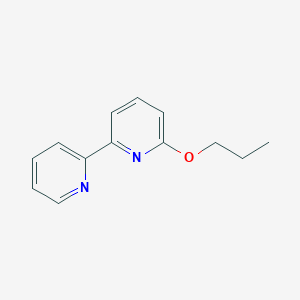
6-Propoxy-2,2'-bipyridyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Propoxy-2,2’-bipyridyl is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridyl rings connected by a single bond. This compound is notable for its propoxy group attached to the 6th position of the bipyridine structure. Bipyridines are widely used in coordination chemistry due to their ability to form stable complexes with various metal ions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Propoxy-2,2’-bipyridyl typically involves the Ullmann reaction, where 2-bromopyridine or 2-chloropyridine reacts with copper metal in the presence of a suitable solvent . The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production methods for bipyridines, including 6-Propoxy-2,2’-bipyridyl, often involve large-scale Ullmann reactions or other coupling reactions. The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
6-Propoxy-2,2’-bipyridyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Applications De Recherche Scientifique
6-Propoxy-2,2’-bipyridyl has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 6-Propoxy-2,2’-bipyridyl involves its ability to chelate metal ions, forming stable complexes. These complexes can participate in various biochemical and chemical pathways, influencing processes such as electron transfer and catalysis . The molecular targets and pathways involved depend on the specific metal ion and the context of the reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Known for its use in the synthesis of coordination polymers and as a precursor to paraquat.
3,3’-Bipyridine: Used in the treatment of congestive heart failure due to its phosphodiesterase inhibitory properties.
Uniqueness
6-Propoxy-2,2’-bipyridyl is unique due to the presence of the propoxy group, which can influence its chemical reactivity and coordination properties. This functional group can enhance its solubility in organic solvents and modify its interaction with metal ions, making it a valuable compound in various research and industrial applications .
Propriétés
Numéro CAS |
54015-98-4 |
|---|---|
Formule moléculaire |
C13H14N2O |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
2-propoxy-6-pyridin-2-ylpyridine |
InChI |
InChI=1S/C13H14N2O/c1-2-10-16-13-8-5-7-12(15-13)11-6-3-4-9-14-11/h3-9H,2,10H2,1H3 |
Clé InChI |
AQGXZGMFXTWTQM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC(=N1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


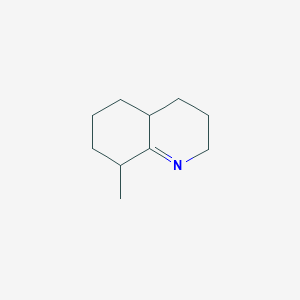


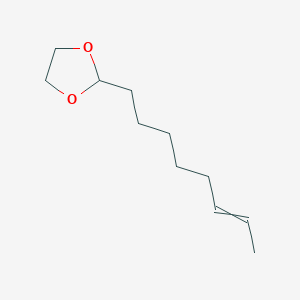

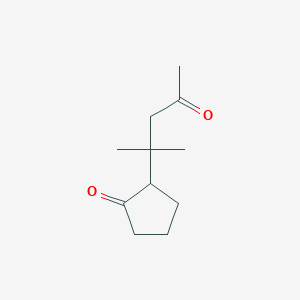
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
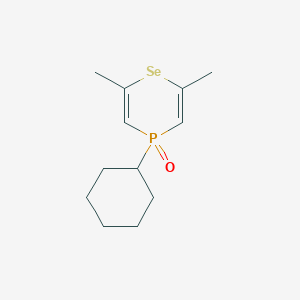
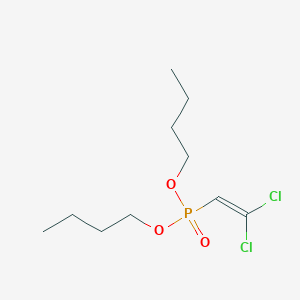
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)

